molecular formula C20H22O7 B1192862 Homovanillyl Sinapate

Homovanillyl Sinapate

Cat. No. B1192862
M. Wt: 374.39
InChI Key: OAPQWNFMFQAOFV-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homovanillyl sinapate is a c-Met inhibitor which markedly reduces tumor growth, and shows excellent pharmacodynamics. Homovanillyl sinapate suppresses cell proliferation and microvessel density in an orthotopic model of triple negative breast cancer.

Scientific Research Applications

Photoprotection in Plants

  • Isomer Specific Photoprotection : Research on sinapate esters, such as HVS, highlights their role in photoprotection from ultraviolet radiation in plants. Sinapate esters are produced in an E-isomeric form, but photoisomerization can induce a Z-isomer formation. Studies have shown that photoprotection is independent of the isomer, indicating no evolutionary pressure for biosynthesis of a specific isomer for photoprotection purposes (Horbury et al., 2018).

Cancer Research

  • Inhibition of c-Met in Breast Cancer : HVS has been identified as a potent inhibitor of the c-Met receptor tyrosine kinase, which is a significant target in cancer therapy. HVS demonstrates substantial activity against c-Met-mediated proliferation, migration, and invasion in breast cancer cell lines without affecting non-tumorigenic cell growth. This suggests its potential as a therapeutic agent in controlling invasive breast malignancies (Mohyeldin et al., 2016).

Bioengineering and Material Science

  • Hydroxyapatite Polyamide Composite Biomaterials : Research in bioengineering has explored the use of sinapate esters in the development of hydroxyapatite-polymer composite materials. These materials are being researched for low-load bearing implants due to their bioactive and osteoconductive properties, which can avoid modulus mismatch found in homogeneous materials. This is particularly relevant in the context of selective laser sintering (SLS) for implant fabrication (Savalani et al., 2012).

properties

Product Name

Homovanillyl Sinapate

Molecular Formula

C20H22O7

Molecular Weight

374.39

IUPAC Name

4-Hydroxy-3-methoxyphenethyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate

InChI

InChI=1S/C20H22O7/c1-24-16-10-13(4-6-15(16)21)8-9-27-19(22)7-5-14-11-17(25-2)20(23)18(12-14)26-3/h4-7,10-12,21,23H,8-9H2,1-3H3/b7-5+

InChI Key

OAPQWNFMFQAOFV-FNORWQNLSA-N

SMILES

O=C(OCCC1=CC=C(O)C(OC)=C1)/C=C/C2=CC(OC)=C(O)C(OC)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HVS;  Homovanillyl sinapate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Homovanillyl Sinapate
Reactant of Route 2
Reactant of Route 2
Homovanillyl Sinapate
Reactant of Route 3
Reactant of Route 3
Homovanillyl Sinapate
Reactant of Route 4
Reactant of Route 4
Homovanillyl Sinapate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Homovanillyl Sinapate
Reactant of Route 6
Reactant of Route 6
Homovanillyl Sinapate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.